(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(2-hydroxy-6-nitro-4-phenylquinolin-3-yl)prop-2-en-1-one
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Description
(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(2-hydroxy-6-nitro-4-phenylquinolin-3-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C28H18ClN3O4 and its molecular weight is 495.92. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Properties
Research has demonstrated the effectiveness of quinoline derivatives in antimicrobial applications. A study found that microwave-assisted synthesis of quinoline derivatives showed significant antimicrobial activities against various bacterial and fungal organisms including Escherichia coli, Bacillus subtilis, and Candida species (Sarveswari & Vijayakumar, 2016). Another study highlighted the antimicrobial potential of novel chalcones derived from quinolines, which included the (E)-3-(2-chloroquinolin-3-yl)-1-phenylprop-2-en-1-one derivative (Dave & Rahatgaonkar, 2016).
Antimalarial and Anti-SARS-CoV-2 Potential
Quinoline derivatives have also been explored for their antimalarial properties. A study on tebuquine and related quinoline derivatives revealed significant antimalarial potency against Plasmodium berghei in mice (Werbel et al., 1986). In addition, chloroquinoline derivatives have been evaluated for their potential as antimalarial and anti-SARS-CoV-2 agents, showing promising results (Zapol’skii et al., 2022).
Structural and Electronic Insights
The structural and electronic properties of quinoline derivatives, including chalcones, have been studied using techniques like FTIR, NMR, and X-ray diffraction. These studies provide valuable insights into the molecular structure and intermolecular interactions, aiding in drug development (Sarveswari et al., 2015).
Antioxidant and Anti-Diabetic Activities
Studies have also explored the antioxidant and anti-diabetic potential of chloroquinoline derivatives. These compounds have shown significant activity in reducing high glucose levels, indicating their potential as anti-diabetic agents (Murugavel et al., 2017).
Anticancer Properties
Finally, the anticancer activity of quinolinone derivatives has been investigated, with some compounds demonstrating strong antiproliferative effects against cancer cell lines such as HepG-2 and MCF-7 (Talaat et al., 2022).
Properties
IUPAC Name |
3-[(E)-3-(2-chloro-7-methylquinolin-3-yl)prop-2-enoyl]-6-nitro-4-phenyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18ClN3O4/c1-16-7-8-18-14-19(27(29)30-23(18)13-16)9-12-24(33)26-25(17-5-3-2-4-6-17)21-15-20(32(35)36)10-11-22(21)31-28(26)34/h2-15H,1H3,(H,31,34)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBLUBKPBGUVBK-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=C(C4=C(C=CC(=C4)[N+](=O)[O-])NC3=O)C5=CC=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=C/C(=O)C3=C(C4=C(C=CC(=C4)[N+](=O)[O-])NC3=O)C5=CC=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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